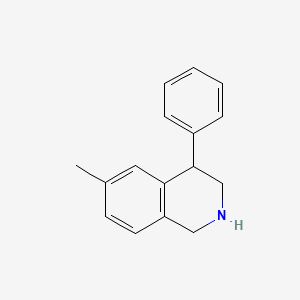

6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Description

Overview of Tetrahydroisoquinoline Scaffold Significance in Chemical and Biological Sciences

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is a prominent heterocyclic scaffold that holds a privileged position in the fields of chemical and biological sciences. jk-sci.comrsc.org As a core structural component of numerous isoquinoline (B145761) alkaloids found in nature, the THIQ moiety is integral to a vast array of biologically active molecules. rsc.orgnih.gov Its significance stems from its versatile three-dimensional structure which allows it to interact with a wide range of biological targets, leading to diverse pharmacological effects.

In the realm of medicinal chemistry, the THIQ scaffold is recognized for its presence in compounds exhibiting a broad spectrum of activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. rsc.orgaacrjournals.org The structural rigidity and stereochemical complexity of the THIQ nucleus make it an ideal template for the design of novel therapeutic agents. rsc.org Researchers have extensively modified the basic THIQ structure by introducing various substituents at different positions to modulate its biological activity and pharmacokinetic properties, leading to the development of numerous drug candidates. nih.govnih.gov For instance, 4-phenyl substituted tetrahydroisoquinolines have been investigated as potent dual inhibitors for norepinephrine (B1679862) and dopamine (B1211576) reuptake, indicating their potential in the treatment of neurological disorders. nih.gov

Historical Context of Tetrahydroisoquinoline Research within Organic Chemistry

The exploration of the tetrahydroisoquinoline scaffold in organic chemistry has a rich history dating back over a century. The seminal work in this area was the development of specific synthetic reactions that allowed for the efficient construction of this heterocyclic system.

Two of the most historically significant and enduring methods are the Pictet-Spengler reaction and the Bischler-Napieralski reaction .

The Pictet-Spengler reaction , first reported by Amé Pictet and Theodor Spengler in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the tetrahydroisoquinoline ring. wikipedia.orgthermofisher.comnih.gov This reaction is considered a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion that undergoes intramolecular cyclization. wikipedia.org The reaction's versatility and its ability to proceed under mild conditions, especially with electron-rich aromatic rings, have made it a cornerstone in the synthesis of countless natural products and pharmaceutical compounds. wikipedia.orgjk-sci.com

The Bischler-Napieralski reaction , discovered in 1893 by August Bischler and Bernard Napieralski, provides a route to 3,4-dihydroisoquinolines, which are readily reduced to the corresponding tetrahydroisoquinolines. jk-sci.comwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgwikiwand.com The reaction typically requires more stringent conditions than the Pictet-Spengler synthesis but is highly effective for a wide range of substrates and remains a fundamental tool in heterocyclic chemistry. jk-sci.comwikipedia.org

These foundational reactions, along with numerous modern advancements, have enabled chemists to synthesize vast libraries of substituted tetrahydroisoquinolines for biological screening and materials science applications. organic-chemistry.org

Scope and Research Focus on 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

While the broader class of tetrahydroisoquinolines has been the subject of extensive research, the specific compound 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is not widely represented as a primary focus in publicly available scientific literature. Consequently, detailed experimental data, such as specific synthetic yields, comprehensive spectroscopic analysis, or dedicated biological activity profiles for this exact molecule, are scarce.

However, the research focus can be understood within the context of its structural class: 4-aryl-tetrahydroisoquinolines . This subclass of THIQ derivatives has garnered significant interest for its potential pharmacological activities, particularly in the central nervous system. nih.gov Research in this area has concentrated on the synthesis and evaluation of these compounds as ligands for various receptors, including dopamine receptors. nih.govresearchgate.net The 4-phenyl substitution introduces a key structural element that can influence receptor binding and modulate biological response.

Due to the limited specific data on 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, the following data table provides representative information for the general class of 4-Aryl-THIQ derivatives to illustrate the type of data generated in such research.

Table 1: Representative Research Data for 4-Aryl-Tetrahydroisoquinoline Derivatives Note: This table contains generalized data for the compound class, as specific data for 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is not available in the cited literature.

| Property | Description | Reference Example |

|---|---|---|

| Synthesis Method | General approaches include Pictet-Spengler, Bischler-Napieralski, or multi-step sequences involving Friedel-Crafts type reactions. | Synthesis of 4-aryl-THIQs as probes for dopamine receptors. nih.gov |

| Biological Target | Primarily investigated for activity at central nervous system targets. | Dopamine and Norepinephrine Transporters. nih.gov |

| Potential Application | Investigated for roles in neurological and psychiatric disorders. | Development of novel dopamine receptor ligands. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-12-7-8-14-10-17-11-16(15(14)9-12)13-5-3-2-4-6-13/h2-9,16-17H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORBYICOSCAUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CNCC2C3=CC=CC=C3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 6 Methyl 4 Phenyl 1,2,3,4 Tetrahydroisoquinoline

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of organic molecules. For a novel or uncharacterized compound like 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, a combination of techniques would be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra would be essential for the structural confirmation of 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their connectivity. For the target molecule, one would expect to see distinct signals for the aromatic protons on both the tetrahydroisoquinoline and phenyl rings, the protons of the methyl group, and the protons of the heterocyclic ring. The coupling patterns and integration of these signals would be key to assigning the structure.

¹³C NMR: This spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, etc.).

Interactive Data Table: Expected ¹H NMR Data (Hypothetical) (Note: This table is a hypothetical representation of expected signals and is not based on experimental data.)

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 | Multiplet |

| CH at C4 | 4.0 - 4.5 | Triplet or Multiplet |

| CH₂ at C1 | 3.0 - 3.5 | Multiplet |

| CH₂ at C3 | 2.5 - 3.0 | Multiplet |

| CH₃ at C6 | 2.2 - 2.5 | Singlet |

Interactive Data Table: Expected ¹³C NMR Data (Hypothetical) (Note: This table is a hypothetical representation of expected signals and is not based on experimental data.)

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C | 120 - 150 |

| C4 | 40 - 50 |

| C1 | 40 - 50 |

| C3 | 25 - 35 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H stretches: Peaks for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

C=C stretches: Absorptions in the 1450-1600 cm⁻¹ region due to the aromatic rings.

C-N stretch: A signal in the 1000-1250 cm⁻¹ range.

No experimentally obtained IR spectrum for 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline has been reported.

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For the target compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would offer further structural clues.

No mass spectrometry data for 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is currently available.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. The UV-Vis spectrum of 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline would be expected to show absorption bands characteristic of the substituted benzene (B151609) and isoquinoline (B145761) ring systems.

There is no published UV-Vis spectrum for 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. For 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, which has a chiral center at the C4 position, X-ray crystallography would be invaluable for establishing the spatial arrangement of the phenyl group and the conformation of the tetrahydroisoquinoline ring.

A search of crystallographic databases reveals no reported crystal structure for 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline.

Conformational Preferences and Dynamics

The tetrahydroisoquinoline ring is not planar and can adopt different conformations, typically half-chair or twist-boat forms. The presence of a bulky phenyl group at the C4 position would significantly influence the conformational equilibrium. The phenyl group can exist in either an axial or an equatorial position, with the equatorial conformation generally being more stable to minimize steric hindrance.

Computational modeling, in conjunction with NMR studies (such as NOESY experiments), is often used to investigate the conformational preferences and dynamics of such molecules. However, no specific conformational analysis studies for 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline have been found in the literature.

Ring Conformations and Stereochemical Influences

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core contains a partially saturated heterocyclic ring fused to a benzene ring. This non-planar ring can adopt several conformations to minimize steric strain. The most common conformations for similar systems like tetrahydroquinolines are the half-chair, boat, and sofa forms. researchgate.net For the THIQ skeleton, the half-chair conformation is generally considered to be the most stable. In a related compound, 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl N-phenylcarbamate, the piperidine (B6355638) portion of the THIQ ring system was observed to adopt a half-chair conformation. researchgate.net

The stereochemistry of the 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline molecule is significantly influenced by the substituents on the ring. The phenyl group at the C4 position is a bulky substituent that creates a chiral center. Consequently, this substituent can exist in two primary orientations: axial or pseudo-axial, and equatorial or pseudo-equatorial.

| Structural Feature | Description | Governing Principle | Reference |

|---|---|---|---|

| Dominant Ring Conformation | Half-Chair | Minimization of torsional and steric strain. | researchgate.netresearchgate.net |

| C4-Phenyl Group Orientation | Preferentially Pseudo-Equatorial | Avoidance of 1,3-diaxial steric interactions. | pharm.or.jp |

| Chirality Center | C4 Atom | Presence of four different substituents (H, Phenyl, C3, and the rest of the ring). |

Intramolecular Interactions and Their Structural Implications

The dihedral angle between the plane of the C4-phenyl substituent and the plane of the fused benzene ring dictates the extent of their interaction. In a structurally related compound, 6-Amino-2-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile, the dihedral angle between the benzene and phenyl rings was found to be 61.40°. nih.gov In another related molecule, 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl N-phenylcarbamate, the two phenyl rings exhibited a dihedral angle of 53.90°. researchgate.net These values suggest a significantly twisted arrangement in the solid state, adopted to relieve steric strain.

This twisted conformation implies the presence of non-covalent interactions, primarily steric repulsion and potentially stabilizing C-H···π interactions. When the C4-phenyl group is in a pseudo-axial position, it can lead to significant steric clash with the hydrogen atoms on the fused aromatic ring. The pseudo-equatorial conformation, while more stable, still involves a complex interplay of forces. The proximity of the two π-systems can lead to π-π stacking interactions, which are known to stabilize the crystal structures of similar molecules. researchgate.net These intramolecular forces are critical in defining the lowest energy conformation of the molecule in both solution and the solid state.

| Interaction Type | Involved Groups | Structural Implication | Reference (Analogous Compounds) |

|---|---|---|---|

| Steric Hindrance | C4-Phenyl group and the isoquinoline core. | Favors a pseudo-equatorial orientation of the phenyl group. | pharm.or.jp |

| π-π Stacking | C4-Phenyl ring and the fused benzene ring. | Can contribute to conformational stability; influences crystal packing. | researchgate.net |

| Dihedral Angle (Phenyl vs. Benzene Ring) | The two aromatic systems of the molecule. | Determines the degree of twisting and steric interaction. Angles in related compounds range from ~54° to ~61°. | researchgate.netnih.gov |

Computational Chemistry and Molecular Modeling Studies of 6 Methyl 4 Phenyl 1,2,3,4 Tetrahydroisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, are essential for characterizing molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. For 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G**, are utilized to determine its optimal three-dimensional geometry. tandfonline.com These calculations can precisely predict bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state conformation.

Beyond structural optimization, DFT is instrumental in calculating a range of electronic properties. These properties are crucial for understanding the molecule's behavior in chemical reactions and biological systems. For instance, studies on similar quinoline (B57606) derivatives have used DFT to analyze their kinetic and thermodynamic stability, as well as their optical and electronic properties. nih.gov

A typical output from a DFT study on 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline would include the following parameters:

| Calculated Property | Typical Value/Description | Significance |

|---|---|---|

| Total Energy | Negative value (e.g., in Hartrees) | Indicates the stability of the optimized geometry. |

| Dipole Moment | Value in Debye | Measures the molecule's overall polarity. |

| Mulliken Atomic Charges | Charge distribution per atom | Identifies partial positive and negative charges on each atom. |

| Vibrational Frequencies | List of frequencies (cm-1) | Predicts the molecule's infrared (IR) and Raman spectra. |

Ab Initio Methods in Molecular Characterization

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable benchmark data for the electronic structure of 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline. These methods are particularly useful for refining the understanding of electron correlation effects, which can be important for accurately describing non-covalent interactions and reaction barriers.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons.

For 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the phenyl and tetrahydroisoquinoline rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would identify the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity; a smaller gap suggests higher reactivity.

| Orbital | Typical Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -5 to -7 eV | Region of electron donation (nucleophilicity). |

| LUMO | -1 to 1 eV | Region of electron acceptance (electrophilicity). |

| HOMO-LUMO Gap | 4 to 6 eV | Indicator of chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) Mapping and Interaction Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP is mapped onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue signifies areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. For 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, the MEP map would likely show negative potential around the nitrogen atom and the π-systems of the aromatic rings, highlighting these as potential sites for hydrogen bonding and other intermolecular interactions.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While quantum chemical methods provide detailed electronic information, they are often too computationally expensive for exploring the vast conformational landscape of a flexible molecule like 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline. Molecular mechanics (MM) and molecular dynamics (MD) simulations address this by using classical physics to model the molecule's behavior over time.

Molecular dynamics simulations of related tetrahydroisoquinoline derivatives have been performed for up to 100 nanoseconds to understand their binding efficiency and stability in biological systems. tandfonline.com Such simulations for 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces on each atom at successive time steps. This allows for the exploration of different conformations, including the puckering of the tetrahydroisoquinoline ring and the orientation of the phenyl and methyl substituents. The results of these simulations can identify the most stable conformers and the energy barriers between them, which is crucial for understanding its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively. For a series of analogs of 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, QSAR models can be developed to predict their activity against a specific biological target.

These models are built by calculating a wide range of molecular descriptors for each analog. These descriptors can be categorized as 0D (e.g., molecular weight), 1D (e.g., counts of specific atoms or functional groups), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to build an equation that relates a subset of these descriptors to the observed biological activity.

For instance, 3D-QSAR studies on tetrahydroquinoline derivatives have been used to create models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com These models generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity, providing a roadmap for the design of more potent compounds. mdpi.com Such an approach for 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives could guide the synthesis of new molecules with improved therapeutic properties.

Descriptor Selection and Calculation

The foundation of any QSAR model is the selection and calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. For the tetrahydroisoquinoline framework, a wide array of descriptors are calculated to capture the physicochemical properties essential for biological activity. These descriptors are generally categorized into several classes.

Topological Descriptors (0D, 1D, and 2D): These are calculated from the 2D representation of the molecule. Studies on related tetrahydroquinoline derivatives have utilized 0D, 1D, and 2D-descriptors to build statistically sound QSAR models. researchgate.net These can include counts of atoms and bonds, molecular weight, sums of atomic properties, and topological indices that describe molecular size, shape, and branching.

3D Descriptors: These descriptors are derived from the three-dimensional coordinates of the molecule and are crucial for models that consider the spatial arrangement of atoms. In the context of tetrahydroisoquinoline derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common. nih.govmdpi.com These methods calculate steric and electrostatic fields around the molecule. CoMSIA further extends this to include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com

Quantum-Chemical Descriptors: Methods like Density Functional Theory (DFT) can be used to calculate a variety of electronic descriptors. tandfonline.com These provide insights into the electronic structure of the molecule, including orbital energies (HOMO, LUMO), partial atomic charges, and dipole moments, which are often critical for molecular interactions.

The selection of relevant descriptors is a critical step to avoid overfitting and to build a robust predictive model. This often involves statistical techniques to reduce the initial large pool of calculated descriptors to a smaller set that has the most significant correlation with the biological activity being studied.

Table 1: Common Molecular Descriptors in QSAR Studies of Tetrahydroisoquinoline Analogs

| Descriptor Class | Examples | Information Encoded | Relevant Study Types |

| Topological (2D) | Molecular Weight, Atom Counts, Wiener Index, Kier & Hall Connectivity Indices | Molecular size, branching, and overall topology. | 2D-QSAR nih.gov |

| Physicochemical | LogP (lipophilicity), TPSA (Topological Polar Surface Area) | Hydrophobicity and membrane permeability. | Pharmacokinetic & Pharmacodynamic Modeling nih.gov |

| Steric (3D) | CoMFA Steric Fields, Molar Refractivity | The spatial arrangement and bulk of substituents. | 3D-QSAR (CoMFA, CoMSIA) mdpi.comnih.gov |

| Electronic (3D) | CoMFA/CoMSIA Electrostatic Fields, Dipole Moment, Partial Atomic Charges | Charge distribution and electrostatic interaction potential. | 3D-QSAR, Docking mdpi.comnih.gov |

| Other 3D Fields | CoMSIA Hydrophobic, H-Bond Donor/Acceptor Fields | Specific non-covalent interaction potentials. | 3D-QSAR (CoMSIA) mdpi.com |

Predictive Models for Biological Activity Profiles

Once a relevant set of descriptors is selected, various mathematical models can be constructed to predict the biological activity of novel compounds. The goal is to establish a reliable correlation between the structural descriptors (independent variables) and the observed activity (dependent variable).

2D-QSAR: These models use topological and physicochemical descriptors to create a linear or non-linear equation. For instance, studies on tetrahydroquinoline derivatives have successfully used multiple linear regression (MLR) to develop statistically significant models that relate 2D descriptors to biological actions. researchgate.net

3D-QSAR: These methods provide a more intuitive and visually interpretable understanding of structure-activity relationships.

CoMFA (Comparative Molecular Field Analysis): This technique generates a 3D grid around an aligned set of molecules and calculates the steric and electrostatic interaction energies between a probe atom and each molecule at the grid points. The resulting fields are then correlated with biological activity using partial least squares (PLS) analysis. mdpi.comnih.gov The output is often visualized as 3D contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates similarity indices for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com This often provides a more detailed picture of the molecular features driving biological activity. Studies on tetrahydroquinoline derivatives have shown CoMSIA to yield robust models with good predictive power. mdpi.com

These predictive models are rigorously validated using both internal methods (e.g., leave-one-out cross-validation) and external test sets of compounds not used in model generation. researchgate.netmdpi.com A well-validated model can then be used to screen virtual libraries of compounds, prioritizing the synthesis of molecules with the highest predicted activity. For example, 3D-QSAR models developed for tetrahydroquinoline derivatives have been used to guide the design of new inhibitors for targets like Lysine-specific demethylase 1 (LSD1). mdpi.comnih.gov

Table 2: Predictive Models Applied to Tetrahydroisoquinoline Scaffolds

| Model Type | Key Descriptors Used | Common Application | Reference Example |

| 2D-QSAR | Topological, physicochemical | Predicting activity based on 2D structural features. | PPARα/γ agonistic activity of tetrahydroquinolines. researchgate.net |

| CoMFA (3D-QSAR) | Steric and Electrostatic Fields | Guiding structural modifications for improved potency and selectivity. | Antimalarial activity of tetrahydroquinolines. nih.gov |

| CoMSIA (3D-QSAR) | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor Fields | Providing detailed SAR insights for inhibitor design. | LSD1 inhibitors based on the tetrahydroquinoline scaffold. mdpi.comnih.gov |

| Pharmacophore Modeling | Aromatic, H-Bond Donors, Positive Charge | Identifying essential features for receptor binding and virtual screening. | Design of CD44 Antagonists. nih.gov |

| Molecular Docking | Full 3D structure | Predicting binding poses and interactions within a protein active site. | Tubulin polymerization inhibitors. nih.gov |

Structure Activity Relationship Sar and Mechanistic Investigations of 6 Methyl 4 Phenyl 1,2,3,4 Tetrahydroisoquinoline Analogues

Impact of Substituent Position and Nature on Biological Interactions

The biological activity of tetrahydroisoquinoline derivatives is highly sensitive to the nature and position of substituents on both the aromatic ring and the heterocyclic core. While direct and extensive SAR studies on 6-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline are not widely available in the reviewed literature, general principles for substituted THIQs can be extrapolated to understand its potential biological interactions.

Substitutions on the benzene (B151609) ring of the THIQ nucleus, such as at the 6- and 7-positions, are known to be important for the activity of these compounds as antagonists for certain receptors. For instance, modifications at these positions have been shown to influence selectivity for the orexin (B13118510) 1 receptor. The presence of a methyl group at the 6-position, as in the titular compound, likely modulates the electronic and steric properties of the molecule, which in turn can affect its binding affinity and efficacy at various biological targets.

For other classes of THIQ derivatives, such as those evaluated as phosphodiesterase 4 (PDE4) inhibitors, the attachment of methoxy (B1213986) (CH3O) or trifluoromethoxy (CF3O) groups to the phenyl ring at the para-position was found to enhance inhibitory activity. nih.gov This suggests that the electronic properties of substituents on appended phenyl rings are crucial for biological activity. In the case of 6-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, the nature of any substitutions on the 4-phenyl ring would be expected to significantly impact its interaction with target proteins.

Enantiomeric Selectivity in Biological Activity

The stereochemistry of 4-phenyl-1,2,3,4-tetrahydroisoquinoline (B1230677) analogues plays a crucial role in their biological activity, with different enantiomers often exhibiting distinct pharmacological properties. The presence of a chiral center at the 4-position, due to the phenyl substituent, means that 6-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline exists as a pair of enantiomers.

Studies on related compounds, such as optically active 1,2-dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ols, have demonstrated high enantioselectivity for the potentiation of norepinephrine (B1679862). In these cases, the biological activity was found to reside primarily in the 4R-enantiomers, while the 4S-enantiomers were inactive. This suggests a specific stereochemical requirement for interaction with the norepinephrine transporter.

For 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolines that lack the 4-hydroxyl group, the norepinephrine potentiating activity was exclusively found in the 4S-enantiomer. These findings strongly indicate that the biological targets of these compounds, such as neurotransmitter transporters, have specific chiral recognition sites. It is therefore highly probable that the biological activities of 6-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline are also enantioselective, with one enantiomer being significantly more potent than the other at its specific biological targets.

Interactions with Specific Biological Targets and Pathways (Non-Human/In Vitro)

In vitro studies on analogues of 6-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline have revealed interactions with several key biological targets, primarily within the central nervous system. These interactions include the modulation of neurotransmitter systems and the inhibition of crucial enzymes.

Modulation of Neurotransmitter Systems

The tetrahydroisoquinoline scaffold is a well-established pharmacophore for targeting various components of neurotransmitter systems. Analogues of 6-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline have shown significant activity, particularly within the dopaminergic system.

The 4-phenyl-tetrahydroisoquinoline structural motif is recognized for its interaction with the dopamine (B1211576) transporter (DAT). nih.gov Novel 4-phenyl tetrahydroisoquinolines have been designed and synthesized as dual inhibitors of both the dopamine and norepinephrine transporters. nih.gov These compounds block the reuptake of these crucial neurotransmitters, thereby increasing their synaptic concentrations.

Certain tetrahydroisoquinoline derivatives are known inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. nih.gov Inhibition of MAO leads to increased levels of these neurotransmitters in the brain.

For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), a related endogenous amine, is a known reversible inhibitor of both MAO-A and MAO-B. nih.gov This inhibition is thought to contribute to its neuroprotective and antidepressant-like effects. Given the structural similarities, it is conceivable that 6-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline may also possess MAO inhibitory properties. The specific substitution pattern would likely determine its potency and selectivity for the MAO-A and MAO-B isoforms. The inhibition of MAO by such compounds can have significant implications for the treatment of neurological and psychiatric disorders. nih.gov

Enzyme Inhibition Studies (e.g., Mitochondrial Complex I)

Beyond their effects on neurotransmitter systems, some tetrahydroisoquinoline derivatives have been shown to interact with intracellular enzymes, including those involved in cellular respiration.

Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is a crucial enzyme in the electron transport chain, and its inhibition can lead to mitochondrial dysfunction and oxidative stress. A variety of isoquinoline (B145761) derivatives, structurally related to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), have been identified as inhibitors of complex I. nih.gov

In a study of 22 different isoquinoline derivatives, several were found to be potent inhibitors of mitochondrial complex I, with IC50 values in the millimolar to micromolar range. nih.gov Lipophilicity was identified as an important factor for this inhibitory activity. While 6-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline was not specifically tested in this study, its structural features suggest that it could also act as a complex I inhibitor. The presence of the 4-phenyl group would contribute to its lipophilicity, potentially facilitating its interaction with the enzyme complex. The 6-methyl group could further modulate this interaction.

The table below summarizes the inhibitory activity of some tetrahydroisoquinoline analogues on mitochondrial complex I.

| Compound | IC50 (mM) for Complex I Inhibition |

| N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline | 0.36 |

| 6-methoxy-1,2,3,4-tetrahydroisoquinoline | 0.38 |

| 1-methyl-4-phenylpyridinium (MPP+) | 4.1 |

| 1,2,3,4-Tetrahydroisoquinoline (B50084) | ~22 |

This data is for illustrative purposes to show the range of activity of related compounds and does not include the specific titular compound. nih.gov

Receptor Binding Affinity and Selectivity

Research into the receptor binding profiles of 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline analogues has unveiled their potential as modulators of various receptor systems, particularly within the central nervous system. Studies have highlighted the affinity of certain tetrahydroisoquinoline derivatives for dopamine and muscarinic receptors.

For instance, a study focused on rigidified tetrahydroisoquinoline-containing ligands demonstrated high affinity for the dopamine D3 receptor (D3R). Specifically, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, such as the 3-cyano and 4-cyano benzamide (B126) derivatives, displayed very high affinity for D3R with Ki values of 1.2 nM and 3.4 nM, respectively. nih.gov These compounds exhibited significant selectivity for D3R over other dopamine receptor subtypes. nih.gov The inclusion of an o-xylenyl linker group was found to influence D2R affinity, suggesting that structural modifications can modulate both affinity and selectivity. nih.gov

Furthermore, investigations into 5-[(diethylamino)-alkoxy]-1,2,3,4-tetrahydroisoquinoline derivatives have revealed their potential as selective M2 muscarinic receptor antagonists. The length of the alkyl linker chain was found to be a critical determinant of affinity for muscarinic receptor subtypes. For example, a derivative with a shorter alkyl chain showed a 6-fold higher affinity for M2 muscarinic receptors compared to a related compound. pharm.or.jp

These findings underscore the therapeutic potential of 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline analogues as selective receptor modulators. The affinity and selectivity of these compounds can be finely tuned through chemical modifications, offering a promising avenue for the development of novel therapeutic agents targeting specific receptor systems.

Table 1: Dopamine Receptor (D3R) Binding Affinities of Selected Tetrahydroisoquinoline Analogues

| Compound | Modification | Receptor | Ki (nM) |

| 5s | 3-cyano benzamide derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | D3R | 1.2 |

| 5t | 4-cyano benzamide derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | D3R | 3.4 |

Anticonvulsant Activity Mechanisms (Preclinical)

Preclinical studies have demonstrated the anticonvulsant potential of 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline analogues, suggesting multiple mechanisms of action. One key analogue, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ), has been shown to enhance the anticonvulsant effects of established antiepileptic drugs.

In a mouse model of maximal electroshock (MES)-induced seizures, 1-MeTHIQ potentiated the anticonvulsant action of both carbamazepine (B1668303) and valproate. nih.gov This potentiation was determined to be pharmacodynamic in nature, as 1-MeTHIQ did not significantly alter the brain concentrations of either carbamazepine or valproate. nih.gov This suggests that 1-MeTHIQ may modulate neuronal excitability through a mechanism distinct from that of these conventional antiepileptic drugs.

Further research on a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides has identified compounds with high affinity for the SB-204269 binding site and excellent anticonvulsant activity in animal models. nih.gov This suggests that this novel binding site may be a target for the anticonvulsant effects of this class of compounds. The development of these analogues highlights the potential for creating potent anticonvulsants with novel mechanisms of action.

The search for new anticonvulsants has also led to the synthesis of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides, which have shown promising activity in pentylenetetrazole- and maximal electroshock-induced seizure models. pensoft.net These findings, along with studies on other isoquinoline alkaloids like berberine (B55584) in zebrafish models of seizures, point towards the diverse molecular pathways that can be targeted by this chemical scaffold to achieve anticonvulsant effects. frontiersin.org

Anti-Parasitic Activity Mechanisms (In Vitro)

In vitro studies have highlighted the potential of tetrahydroisoquinoline analogues as anti-parasitic agents. Research has demonstrated the efficacy of these compounds against various protozoan parasites.

One study investigated the activity of 2,4-diaryl 1,2,3,4-tetrahydroquinoline (B108954) derivatives against Trypanosoma cruzi and Leishmania chagasi. researchgate.net The most active compound in this series exhibited potent and selective activity against both parasites, with IC50 values of 5.77 µM for T. cruzi and 0.27 µM for L. chagasi. researchgate.net Importantly, this compound displayed a high selectivity index, indicating low cytotoxicity against mammalian cells. researchgate.net

While the precise mechanism of anti-parasitic action was not fully elucidated in this study, the structure-activity relationship suggests that the aryl substituents on the tetrahydroquinoline core are crucial for activity. The promising results from this in vitro screening warrant further investigation into the specific molecular targets of these compounds within the parasites. Other studies on synthetic and natural compounds have also shown the potential for identifying novel anti-parasitic agents through in vitro testing. nih.gov

Anti-Cancer Cell Line Activity (In Vitro/Preclinical)

The tetrahydroisoquinoline scaffold has been identified as a "privileged structure" in medicinal chemistry, with numerous analogues demonstrating significant in vitro and preclinical anti-cancer activity. tandfonline.comresearchgate.net These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.

One area of investigation has been the development of tetrahydroisoquinoline derivatives as inhibitors of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2). nih.gov A newly synthesized 5,6,7,8-tetrahydroisoquinoline (B1330172) derivative exhibited potent cytotoxic activity against the A549 lung cancer cell line with an IC50 of 0.155 µM and was found to be a potent CDK2 inhibitor. nih.gov Another analogue demonstrated significant inhibitory activity against the MCF7 breast cancer cell line (IC50: 0.170 µM) and was identified as a DHFR inhibitor. nih.gov These compounds induced cell cycle arrest and apoptosis in the respective cancer cell lines. nih.gov

Furthermore, other tetrahydroisoquinoline derivatives have been evaluated for their anti-angiogenesis and anti-cancer properties against a panel of colorectal cancer cell lines. nih.gov A compound bearing a chloro group at the 4-position of the phenyl ring exhibited significant KRas inhibition with IC50 values ranging from 0.9 µM to 10.7 µM across different colon cancer cell lines. nih.gov

Table 2: In Vitro Anti-Cancer Activity of Selected Tetrahydroisoquinoline Analogues

| Compound | Cancer Cell Line | Target/Mechanism | IC50 (µM) |

| 7e | A549 (Lung) | CDK2 Inhibition, Apoptosis | 0.155 |

| 8d | MCF7 (Breast) | DHFR Inhibition, Apoptosis | 0.170 |

| GM-3-18 | Colon Cancer Cell Lines | KRas Inhibition | 0.9 - 10.7 |

Anti-HIV-1 Reverse Transcriptase Activity (In Vitro)

The tetrahydroisoquinoline nucleus has served as a scaffold for the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. rsc.org In vitro studies have demonstrated that certain analogues can effectively inhibit the enzymatic activity of HIV-1 reverse transcriptase (RT).

One study reported a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives that showed weak to moderate activity against HIV-1 RT. researchgate.net Within this series, five compounds exhibited more than 50% enzyme inhibition at a concentration of 100 µM. researchgate.net Another derivative containing the tetrahydroisoquinoline scaffold displayed potent anti-HIV activity with an IC50 of 4.10 µM. rsc.org

The mechanism of action of these NNRTIs involves binding to a hydrophobic pocket in the HIV-1 RT, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its function. mdpi.comnih.gov The development of tetrahydroisoquinoline-based NNRTIs represents a promising strategy for combating HIV-1, including drug-resistant strains.

Table 3: In Vitro Anti-HIV-1 Reverse Transcriptase Activity of a Tetrahydroisoquinoline Analogue

| Compound | Activity | IC50 (µM) |

| 157 | Anti-HIV Activity | 4.10 |

Theoretical Neuroprotection Mechanisms in Preclinical Models

Preclinical studies have provided compelling evidence for the neuroprotective effects of 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline analogues, with 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ) being a key example. The neuroprotective mechanisms of these compounds are multifaceted, involving the modulation of oxidative stress and excitotoxicity.

One of the primary neuroprotective mechanisms attributed to 1-MeTHIQ is its potent free radical scavenging activity. nih.gov This is particularly relevant in neurodegenerative disorders where oxidative stress plays a crucial pathogenic role. By neutralizing reactive oxygen species, 1-MeTHIQ can protect neurons from oxidative damage.

In addition to its antioxidant properties, 1-MeTHIQ has been shown to inhibit glutamate-induced excitotoxicity. nih.gov This is achieved through its interaction with the NMDA receptor, as evidenced by its ability to inhibit [3H]MK-801 binding. nih.gov Furthermore, in vivo microdialysis experiments have demonstrated that 1-MeTHIQ can prevent the kainate-induced release of excitatory amino acids in the rat frontal cortex. nih.gov This antagonism of the glutamatergic system is a key component of its neuroprotective profile.

The neuroprotective properties of other tetrahydroisoquinolines, such as salsolinol (B1200041), have also been linked to their antioxidant capabilities and their ability to improve mitochondrial membrane potential. nih.govacs.org These findings suggest that the tetrahydroisoquinoline scaffold is a promising template for the development of neuroprotective agents for the treatment of various neurodegenerative diseases. researchgate.net

Advanced Analytical Methodologies for Tetrahydroisoquinoline Research

Chromatographic Separations

Chromatography is the cornerstone for the separation and quantification of tetrahydroisoquinolines (THIQs). The choice of technique is dictated by the analytical goal, whether it be quantifying trace amounts, determining optical purity, or resolving enantiomers.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of THIQs in complex samples. nih.gov This technique offers exceptional sensitivity and selectivity, making it ideal for detecting the low concentrations of THIQs often found in biological systems. nih.gov The method involves chromatographic separation of the analyte from the matrix components, followed by ionization and mass analysis. The use of tandem mass spectrometry (MS/MS) allows for specific fragmentation of the parent ion into product ions, creating a unique signature for the target compound and minimizing interferences.

Method development for LC-MS/MS analysis of THIQs involves optimizing several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings. nih.gov For instance, a method was developed for the qualitative detection of various THIQ derivatives in human blood, brain, and liver samples using liquid-liquid extraction followed by LC-MS/MS analysis. nih.gov The sensitivity of such methods can reach the nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range, with limits of detection often around 1 ng/mL for non-carboxylated analytes. nih.govnih.gov

Table 1: Key Parameters in LC-MS/MS Method Development for THIQ Analysis

| Parameter | Description | Common Choices/Settings | Source |

|---|---|---|---|

| Chromatography Mode | Separation mechanism for the analytes. | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is most common. | psu.edu |

| Stationary Phase (Column) | The solid support within the column that interacts with the analytes. | C18 columns are widely used for their versatility with polar and non-polar compounds. | nih.gov |

| Mobile Phase | The solvent that carries the sample through the column. | Mixtures of water (often with formic acid or ammonium (B1175870) formate (B1220265) for better ionization) and organic solvents like acetonitrile (B52724) or methanol (B129727). | nih.gov |

| Ionization Source | Method used to generate ions from the analyte molecules. | Electrospray Ionization (ESI) is typically used for polar molecules like THIQs. Atmospheric Pressure Chemical Ionization (APCI) can be used for medium polarity compounds. | onlinepharmacytech.info |

| Mass Analysis Mode | Technique for detecting and quantifying ions. | Multiple Reaction Monitoring (MRM) for high sensitivity and specificity in quantitative analysis. | science.gov |

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a well-established method for determining the optical purity or enantiomeric excess of chiral THIQs. scirp.org Since enantiomers possess identical physical properties, direct separation on a standard achiral GC column is not possible. Therefore, the strategy involves pre-column derivatization of the THIQ enantiomers with a chiral derivatizing agent to form diastereomers. scirp.orgwikipedia.org These diastereomers have different physical properties and can be separated on a conventional achiral GC column. scirp.orgresearchgate.net

A notable example is the use of (–)-(1R)-menthyl chloroformate as a derivatizing reagent. scirp.org This reagent reacts with the secondary amine of the THIQ scaffold to form diastereomeric carbamates, which are then resolvable on a non-polar GC column. scirp.orgscirp.org This method has proven robust for a variety of substituted THIQs, achieving resolution factors (R) greater than 1.5 in all tested cases, indicating excellent separation. scirp.orgresearchgate.net The high resolution allows for accurate quantification of each enantiomer and thus the determination of optical purity. nih.gov

Table 2: GC Separation of Derivatized THIQ Diastereomers

| Compound | Retention Time (min) | Resolution (R) | Separation Factor (α) | Source |

|---|---|---|---|---|

| (R)-1-Methyl-THIQ Carbamate | 29.81 | 1.9 | 1.02 | researchgate.net |

| (S)-1-Methyl-THIQ Carbamate | 30.01 | |||

| (R)-1-Phenyl-THIQ Carbamate | 40.92 | 1.6 | 1.01 | scirp.org |

| (S)-1-Phenyl-THIQ Carbamate | 41.11 |

*Data derived from studies using (–)-(1R)-menthyl chloroformate derivatization and an achiral VF-1ms GC column. scirp.org

Direct separation of enantiomers can be achieved using chiral chromatography, a technique that employs a chiral stationary phase (CSP). wikipedia.org This method avoids the need for derivatization by creating a chiral environment within the column where the enantiomers interact differently with the CSP, leading to different retention times. psu.edu High-performance liquid chromatography (HPLC) is the most common modality for this application. nih.govnih.gov

Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak, Chiralcel), are widely used for the enantiomeric resolution of THIQ alkaloids and their derivatives. nih.gov The selection of the appropriate chiral column and mobile phase is critical for achieving successful separation. For example, studies on laudanosine (B1674548) derivatives showed that Chiralcel OD and Chiralpak AD columns provided adequate separation (Resolution > 1.5) using mobile phases based on methanol or acetonitrile. nih.gov This direct approach is invaluable for both analytical quantification and semi-preparative isolation of pure enantiomers for further pharmacological studies. nih.govnih.gov

Table 3: Examples of Chiral HPLC Systems for THIQ Enantiomer Resolution

| Chiral Stationary Phase | Analyte Class | Mobile Phase | Outcome | Source |

|---|---|---|---|---|

| Chiralcel OD (Cellulose-based) | Laudanosine Derivatives | Methanol-based | High resolution achieved | nih.gov |

| Chiralpak AD (Amylose-based) | N-propyl-norlaudanosine | Methanol-based | Resolution (Rs) = 1.9 | nih.gov |

| (3R,4S)-Whelk-O1 | Axially Chiral Naphthylcarboxamides | Not specified | Used for dynamic HPLC studies | psu.edu |

Derivatization Strategies for Enhanced Analysis

Chemical derivatization is a key strategy to improve the analytical properties of THIQs for chromatographic analysis. psu.edu The primary goals of derivatization are to increase volatility for GC analysis, enhance detector response (e.g., UV or fluorescence), and enable the separation of enantiomers by forming diastereomers. psu.eduscience.gov

For GC analysis, derivatization is essential to make the relatively non-volatile THIQs suitable for vaporization in the GC inlet. scirp.org Silylation and acylation are common approaches. psu.edu As discussed, reacting THIQs with chiral reagents like (–)-(1R)-menthyl chloroformate converts enantiomers into separable diastereomeric carbamates. scirp.orgscirp.orgresearchgate.net Another two-step derivatization method for analyzing catecholic THIQs involves reaction with N-methyl-N-trimethylsilyltrifluoroacetamide followed by R-(-)-2-phenylbutyrylic acid to form diastereomers suitable for GC-MS analysis. nih.gov

For LC analysis, derivatization can improve chromatographic retention on reversed-phase columns and enhance detection sensitivity. psu.edu For example, derivatizing carbonyl compounds with reagents like PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) or HTMOB (4-hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide) can improve their detection by GC-MS or ESI-MS/MS, respectively. nih.gov

Table 4: Common Derivatization Reagents for Tetrahydroisoquinoline Analysis

| Reagent | Purpose | Analytical Technique | Source |

|---|---|---|---|

| (–)-(1R)-Menthyl Chloroformate | Formation of diastereomers for enantiomeric separation | GC-MS | scirp.orgscirp.orgresearchgate.net |

| N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | Silylation to increase volatility and thermal stability | GC-MS | nih.gov |

| R-(-)-2-Phenylbutyrylic acid | Formation of diastereomers for enantiomeric separation | GC-MS | nih.gov |

| Methylchloroformate | N-methylation and formation of carbamates | LC-MS/MS | nih.gov |

| PFBHA | Enhances detection of volatile carbonyl precursors | GC-MS | nih.gov |

Applications in Biological Matrix Analysis (Method Development)

The analysis of THIQs in biological matrices such as plasma, urine, blood, and tissue is crucial for understanding their physiological and pathological roles. nih.govscirp.org Method development for such applications must address the challenges of low analyte concentrations and significant interference from the complex biological matrix. onlinepharmacytech.info

A robust bioanalytical method typically involves three main stages: sample preparation, chromatographic separation, and detection. onlinepharmacytech.info Sample preparation is critical for removing interfering substances like proteins and salts and for concentrating the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govonlinepharmacytech.info For instance, a method for quantifying salsolinol (B1200041) enantiomers in urine and plasma utilized SPE with phenyl-boronic phase cartridges for extraction. nih.gov An LC-MS/MS method for THIQ derivatives in human blood and tissue employed LLE. nih.gov

The validation of these methods is essential to ensure their reliability and includes assessing parameters like specificity, linearity, accuracy, precision, and the limit of quantification (LOQ). onlinepharmacytech.info For example, a GC-MS method for salsolinol enantiomers in plasma and urine reported an LOQ of 100 pg/ml for each enantiomer. nih.gov Similarly, LC-MS/MS methods for various drugs in biological fluids often achieve LOQs in the low ng/mL range. nih.gov The development of these sensitive and specific methods is fundamental to pharmacokinetic, toxicokinetic, and diagnostic studies involving THIQs. onlinepharmacytech.infoscirp.org

Table 5: Methodologies for THIQ Analysis in Biological Samples

| Analyte | Biological Matrix | Extraction Method | Analytical Technique | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|---|

| Salsolinol Enantiomers | Urine, Plasma | Solid-Phase Extraction (SPE) | GC-MS | 100 pg/mL | nih.gov |

| Amphetamine-derived THIQs | Blood, Brain, Liver | Liquid-Liquid Extraction (LLE) | LC-MS/MS | Qualitative detection | nih.govresearchgate.net |

| General Drugs | Plasma | Protein Precipitation, LLE, SPE | LC-MS/MS | Typically 1-5 ng/mL | nih.govonlinepharmacytech.info |

Future Research Directions and Perspectives for 6 Methyl 4 Phenyl 1,2,3,4 Tetrahydroisoquinoline

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of the 1,2,3,4-tetrahydroisoquinoline (B50084) core has traditionally been achieved through classic reactions such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz–Fritsch–Bobbitt cyclizations. nih.govnih.gov While effective, these methods can sometimes require harsh conditions or multiple steps, limiting their efficiency and environmental sustainability. Future research will likely focus on developing greener and more atom-economical synthetic strategies for 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline.

Promising future directions include the application of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, thereby reducing waste and improving efficiency. nih.gov Additionally, the use of biocatalysis, employing enzymes or whole-cell systems, offers a highly sustainable route to THIQ alkaloids, as demonstrated by the synthesis of related compounds from dopamine (B1211576) and phenolic acids. acs.org The development of novel catalytic systems, potentially utilizing earth-abundant metals, and the application of microwave-assisted synthesis are also expected to contribute to more efficient production of this compound. organic-chemistry.org

| Synthetic Strategy | Description | Potential Advantages for Future Synthesis |

|---|---|---|

| Traditional Methods (e.g., Pictet-Spengler) | Well-established, multi-step reactions often requiring acidic conditions. nih.gov | Reliable and well-understood reaction mechanisms. |

| Multicomponent Reactions (MCRs) | Convergent reactions where three or more reactants combine in a single operation. nih.gov | Increased efficiency, reduced waste, and rapid generation of molecular diversity. |

| Biocatalysis | Use of enzymes or whole-cell systems to catalyze reactions. acs.org | High selectivity, mild reaction conditions, and enhanced sustainability. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. organic-chemistry.org | Reduced reaction times, increased yields, and improved energy efficiency. |

Advanced Stereoselective Synthesis of Specific Enantiomers

The presence of a chiral center at the C4 position in 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline means that it can exist as a pair of enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities and metabolic profiles. Therefore, a critical area for future research is the development of advanced stereoselective synthetic methods to produce each enantiomer in high purity.

Future investigations will likely explore various asymmetric synthesis strategies. mdpi.com This includes the use of chiral catalysts, such as ruthenium or iridium complexes with chiral ligands, for asymmetric hydrogenation of a dihydroisoquinoline precursor. mdpi.com Another approach is the use of chiral auxiliaries, which can direct the stereochemical outcome of a key reaction step and are subsequently removed. Furthermore, organocatalysis, which uses small organic molecules as catalysts, presents an attractive metal-free alternative for enantioselective synthesis. nih.gov The development of these methods will be crucial for studying the specific biological roles of each enantiomer of 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline.

| Strategy | Description | Key Considerations for Application |

|---|---|---|

| Chiral Metal Catalysis | Transition metal complexes with chiral ligands (e.g., Ru, Ir, Rh) catalyze asymmetric reactions. mdpi.com | High enantioselectivity can be achieved; catalyst cost and removal may be a concern. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct stereochemistry. | Well-established method, but requires additional steps for attachment and removal of the auxiliary. |

| Organocatalysis | Use of small, metal-free organic molecules to catalyze enantioselective transformations. nih.gov | Avoids heavy metal contamination; catalyst loading and efficiency are key parameters. |

| Biocatalysis with Engineered Enzymes | Utilizing enzymes like imine reductases for stereoselective conversions. rsc.org | Offers high stereoselectivity and sustainability; requires enzyme development and optimization. |

Deeper Computational Exploration of Molecular Interactions and Biological Mechanisms

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level. For 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, future research will greatly benefit from a deeper computational exploration of its molecular interactions and potential biological mechanisms. Techniques such as molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) can provide valuable insights that guide experimental studies. tandfonline.com

Molecular docking studies can be employed to predict the binding affinity and orientation of the compound within the active sites of various biological targets. nih.govconnectjournals.com MD simulations can then be used to study the stability of these interactions over time and to understand the conformational changes that may occur upon binding. DFT studies can help to rationalize structure-activity relationships by examining the electronic properties of the molecule. tandfonline.com These computational approaches will be instrumental in identifying the most probable biological targets and in designing more potent and selective derivatives.

| Computational Method | Application in Future Research |

|---|---|

| Molecular Docking | Predicting binding modes and affinities to potential biological targets. ijpbs.com |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes and exploring conformational dynamics. tandfonline.com |

| Density Functional Theory (DFT) | Investigating electronic structure to understand reactivity and rationalize SAR. tandfonline.com |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. tandfonline.com |

Exploration of New Biological Targets and Pathways

The tetrahydroisoquinoline scaffold is present in a wide range of natural products and synthetic compounds with diverse pharmacological activities, including antitumor, antimicrobial, and neuroprotective effects. rsc.orgnuph.edu.uarsc.org A significant future research direction for 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline will be the systematic exploration of its potential biological targets and affected pathways.

Given the activities of related compounds, future studies could investigate its potential as an inhibitor of enzymes such as tubulin, topoisomerases, or various kinases, which are often implicated in cancer. nih.gov Its structural similarity to certain neurotransmitters also suggests that it could be a ligand for receptors in the central nervous system, warranting investigation into its potential as a neuropharmacological agent. High-throughput screening against a broad panel of biological targets will be a key strategy to uncover novel activities and expand the therapeutic potential of this compound.

| Target Class | Examples | Potential Therapeutic Area |

|---|---|---|

| Enzymes | Kinases, Tubulin, 17β-Hydroxysteroid Dehydrogenases nih.govnih.gov | Oncology, Inflammatory Diseases |

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors | Neurodegenerative Disorders, Psychiatry |

| Ion Channels | Calcium Channels, Sodium Channels | Cardiovascular Diseases, Neurological Disorders |

| DNA/RNA | Intercalating agents, Groove binders | Anticancer, Antiviral |

Integration of Multi-Omics Data in SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of lead compounds. Future research on 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline will likely move beyond traditional SAR by integrating multi-omics data. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic, systems-level understanding of a compound's effects. researchgate.netnashbio.com

| Omics Field | Type of Data Generated | Contribution to SAR |

|---|---|---|

| Genomics | DNA sequence variations. researchgate.net | Identifies genetic factors influencing drug response (pharmacogenomics). researchgate.net |

| Transcriptomics | Gene expression levels (RNA). researchgate.net | Reveals pathways and gene networks modulated by the compound. researchgate.net |

| Proteomics | Protein expression and post-translational modifications. researchgate.net | Identifies direct protein targets and downstream signaling effects. researchgate.net |

| Metabolomics | Levels of small molecule metabolites. researchgate.net | Uncovers alterations in metabolic pathways and provides functional readouts of cellular state. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of precursors such as substituted benzaldehydes and amines. For example, a modified Pictet-Spengler reaction using 4-methylphenylacetaldehyde and β-phenylethylamine under acidic conditions (e.g., HCl in ethanol) yields the tetrahydroisoquinoline core. Temperature control (60–80°C) and solvent polarity significantly affect reaction efficiency, with polar aprotic solvents like DMF improving cyclization rates . Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >90% purity.

Q. How can structural characterization of 6-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline be performed to confirm regiochemistry?

- Methodological Answer : Combine NMR (¹H and ¹³C) for assignment of methyl and phenyl substituents. Key diagnostic signals include:

- ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm, multiplet), methyl groups (δ 2.3–2.6 ppm, singlet), and NH protons (δ 3.1–3.5 ppm, broad).

- ¹³C NMR : Quaternary carbons (C-4 phenyl) at ~140 ppm and methyl carbons at ~25 ppm.

Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 224.14). IR spectroscopy verifies absence of undesired functional groups (e.g., carbonyls) .

Q. What are the common chemical modifications to enhance solubility for in vitro assays?

- Methodological Answer : Introduce polar groups (e.g., hydroxyl, methoxy) at C-6 or C-7 positions via electrophilic substitution. For instance, demethylation using BBr₃ in dichloromethane generates hydroxyl derivatives, improving aqueous solubility. Alternatively, salt formation (e.g., hydrochloride) enhances stability in biological buffers .

Advanced Research Questions

Q. How does the stereochemistry of 6-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline influence its biological activity?

- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using (R)- or (S)-BINOL catalysts) and compare activity in receptor-binding assays. For example, (S)-enantiomers of related tetrahydroisoquinolines show higher affinity for adrenergic receptors due to spatial alignment with binding pockets. Circular dichroism (CD) and X-ray crystallography can correlate stereochemistry with activity .

Q. What experimental strategies resolve contradictions in reported structure-activity relationships (SAR) for tetrahydroisoquinoline derivatives?

- Methodological Answer :

- Step 1 : Replicate conflicting studies under standardized conditions (e.g., fixed pH, temperature).

- Step 2 : Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., dopamine transporters).

- Step 3 : Validate via competitive binding assays (e.g., radiolabeled ligand displacement) to quantify IC₅₀ values.

Discrepancies often arise from impurities in early synthetic batches or differences in assay protocols (e.g., cell lines, incubation times) .

Q. How can the neurotoxicity profile of 6-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline be assessed given structural similarities to MPTP?

- Methodological Answer :

- In vitro : Expose SH-SY5Y neuroblastoma cells to the compound (0.1–100 µM) and measure mitochondrial toxicity (MTT assay) and ROS production (DCFH-DA probe).

- In vivo : Administer to C57BL/6 mice (10–50 mg/kg, i.p.) and monitor dopamine depletion in striatal tissue via HPLC-ECD. Compare results to MPTP controls.

Structural analogs lacking the 4-phenyl group show reduced toxicity, suggesting substituent position is critical .

Q. What mechanisms underlie the compound’s potential induction of VEGF in wound healing models?

- Methodological Answer : In human dermal fibroblasts (HDFs):

- Hypothesis : HO-1 upregulation drives VEGF production.

- Experimental Design :

Treat HDFs with 6-methyl-4-phenyl-THIQ (1–10 µM) and measure VEGF via ELISA.

Inhibit HO-1 with ZnPP IX (10 µM) or AMPK with Compound C (20 µM) to block signaling.

Perform qRT-PCR for VEGF and HO-1 mRNA levels.

Results from related compounds (e.g., CKD712) show VEGF induction is HO-1-dependent, mediated by AMPK phosphorylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.